molecular formula C17H17N3O2S B2566942 5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 400081-60-9

5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B2566942
CAS No.: 400081-60-9
M. Wt: 327.4
InChI Key: JCLKCETVPJDLNA-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole (CAS: 338404-84-5) is a structurally complex heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted at position 5 with a (3-methylbutanoyl)oxyiminomethyl group and at position 6 with a phenyl ring (Fig. 1). The imidazo[2,1-b]thiazole scaffold is known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-12(2)10-15(21)22-18-11-14-16(13-6-4-3-5-7-13)19-17-20(14)8-9-23-17/h3-9,11-12H,10H2,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLKCETVPJDLNA-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)ON=CC1=C(N=C2N1C=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O/N=C/C1=C(N=C2N1C=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole core.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

    Attachment of the 3-Methylbutanoyloxyimino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[2,1-b][1,3]thiazole core or the phenyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine, often at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various alkylated or acylated derivatives.

Scientific Research Applications

5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Acyloxyimino Substituents

The closest structural analog is 5-(([(2,2-dimethylpropanoyl)oxy]imino)methyl)-6-phenylimidazo[2,1-b][1,3]thiazole (CAS: 338404-84-5, Entry 33 in ), which replaces the 3-methylbutanoyl group with a 2,2-dimethylpropanoyl (pivaloyl) group. Key differences include:

  • Electronic Effects: The electron-withdrawing nature of the pivaloyl group could alter electron density on the imino bond, affecting reactivity or binding interactions.
Compound Substituent (R) Molecular Formula CAS Number
Target Compound 3-Methylbutanoyloxyimino C₁₉H₂₀N₄O₃S 338404-84-5
Analog (Entry 33, ) 2,2-Dimethylpropanoyloxyimino C₁₈H₁₈N₄O₃S 338404-84-5

Antimicrobial Imidazo[2,1-b]thiazole Derivatives

  • 6-Phenylimidazo[2,1-b]thiazole-3-acetic Acid Hydrazides (): These derivatives exhibit MIC values of 0.24–25 µg/mL against Staphylococcus aureus, Trichophyton mentagrophytes, and Mycobacterium tuberculosis. The target compound’s oxyimino group may enhance membrane permeability compared to the hydrazide moiety, though direct antimicrobial data are unavailable .
  • Benzofuran-Imidazothiazole Hybrids (): Compounds like 6-(1-benzofuran-2-yl)-3-phenylimidazo[2,1-b]thiazole show zones of inhibition up to 25 mm against S. aureus and E. coli.

Anticancer Derivatives

  • Mannich Base Derivatives (): Compound A9 (6-secondary amine-5-(4-bromophenyl)imidazo[2,1-b]thiazole) demonstrates an IC₅₀ of 69.69 µM against kidney cancer. The target compound’s acyloxyimino group may confer higher lipophilicity, improving cellular uptake but requiring evaluation for cytotoxicity .
  • The target compound’s oxyimino group offers a different mechanism, possibly acting as a prodrug via hydrolysis .

Physicochemical and Reactivity Comparisons

  • Nitro-Substituted Analogs (): 5-Nitro-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole (C₁₁H₆N₄O₄S) has a molecular weight of 314.26 g/mol. The nitro groups increase electron-deficient character, contrasting with the electron-rich oxyimino group in the target compound, which may reduce oxidative stress-related toxicity .
  • Chloromethyl and Hydroxymethyl Derivatives (): 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole (C₇H₇ClN₂S) and (6-phenylimidazo[2,1-b]thiazol-5-yl)methanol (C₁₁H₁₀N₂OS) highlight the impact of substituent polarity. The hydroxymethyl group improves water solubility, whereas the target compound’s acyloxyimino group balances lipophilicity and hydrolytic stability .

Biological Activity

5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole is a synthetic compound that belongs to the imidazo-thiazole family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Imidazo[2,1-b][1,3]thiazole core : A bicyclic structure known for various biological activities.
  • Functional groups : The presence of a phenyl group and a 3-methylbutanoyl moiety contributes to its chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. Specific investigations into related compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

  • In vitro Studies : Compounds structurally similar to this compound were evaluated against multiple cancer cell lines. For instance, compounds 23 and 39 exhibited potent activity against the MCF-7 breast cancer cell line with IC50_{50} values of 1.81 μM and 4.95 μM, respectively, indicating their effectiveness compared to standard chemotherapeutics like Doxorubicin (DOX) .
  • Mechanisms of Action : The anticancer activity is often linked to the inhibition of key enzymes involved in cancer progression. Inhibition assays have suggested that these compounds may target epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR), leading to disrupted cell cycle progression and apoptosis in cancer cells .

Case Studies

Several case studies have reported on the effectiveness of imidazo-thiazole derivatives:

  • Case Study 1 : A study involving compound 23 showed that it caused cell cycle arrest at the G0/G1 phase in MCF-7 cells and at the G2/M phase in Hep G2 cells. This indicates its potential as a therapeutic agent that can effectively halt cancer cell proliferation .
  • Case Study 2 : In vivo testing on mice indicated that derivatives similar to this compound possess considerable anticancer activity. The results demonstrated significant tumor reduction compared to control groups .

Data Table: Summary of Biological Activity

CompoundCell LineIC50_{50} (μM)Mechanism of ActionNotes
Compound 23MCF-7 (Breast)1.81EGFR/DHFR inhibitionSignificant cytotoxicity
Compound 39MCF-7 (Breast)4.95EGFR/DHFR inhibitionComparable to DOX
Compound XHep G2TBDCell cycle arrestIn vivo efficacy demonstrated

Q & A

Advanced Research Question

  • Surface plasmon resonance (SPR) : Immobilize recombinant EGFR on CM5 chips to measure binding kinetics (KD ≤ 50 nM) .
  • Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ATP-competitive binding .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in lysates (ΔTm ≥ 2°C) .

How can researchers mitigate synthetic challenges in scaling up this compound?

Basic Research Question
Critical issues include low yields (≤40%) and byproduct formation.

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc 7:3) followed by recrystallization in ethanol .
  • Byproduct control : Add molecular sieves to absorb water during imine formation .
  • Scale-up : Transition from batch to flow chemistry for exothermic steps (residence time: 10 min at 70°C) .

What pharmacokinetic properties should be prioritized in preclinical studies?

Advanced Research Question

  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ (target ≥ 60 min) .
  • Plasma protein binding : Use equilibrium dialysis; aim for free fraction ≥5% to ensure efficacy .
  • CYP inhibition : Screen against CYP3A4/2D6 (IC₅₀ > 10 µM preferred) .

How can computational methods guide the optimization of solubility without compromising activity?

Advanced Research Question

  • QSAR models : Train on datasets with ClogP and topological polar surface area (TPSA) to balance solubility (logS > −4) and permeability .
  • Co-solvent screening : Predict excipient compatibility (e.g., PEG 400) via Hansen solubility parameters .
  • Salt formation : Screen with maleic or citric acid to improve aqueous solubility (≥5 mg/mL) .

What analytical techniques validate the compound’s stability under storage conditions?

Basic Research Question

  • HPLC-UV : Monitor degradation products (e.g., hydrolyzed oxime) at 254 nm .
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; ≤5% degradation indicates acceptable stability .
  • Light sensitivity : Store in amber vials under argon; avoid UV exposure >30 min .

How do researchers design in vivo studies to evaluate therapeutic efficacy?

Advanced Research Question

  • Dosing regimen : Administer 10–50 mg/kg (oral) in xenograft models; measure tumor volume biweekly .
  • Biodistribution : Use radiolabeled analogs (¹⁴C) with whole-body autoradiography .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.